
2,4-Pyrimidinediamine, 6-(1-methylethyl)-5-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pyrimidinediamine, 6-(1-methylethyl)-5-(4-nitrophenyl)- is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 6-(1-methylethyl)-5-(4-nitrophenyl)- typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route might include:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Substitution Reactions: Introduction of the 6-(1-methylethyl) and 5-(4-nitrophenyl) groups can be done through nucleophilic substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Pyrimidinediamine, 6-(1-methylethyl)-5-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Reduction of Nitro Group: Formation of 2,4-Pyrimidinediamine, 6-(1-methylethyl)-5-(4-aminophenyl)-.
Substitution Reactions: Various substituted pyrimidine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Pyrimidinediamine, 6-(1-methylethyl)-5-(4-nitrophenyl)- would depend on its specific application. In medicinal chemistry, it might act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.
Receptor Binding: Interacting with cellular receptors to modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diaminopyrimidine: A simpler pyrimidine derivative with similar properties.
6-Isopropyl-2,4-diaminopyrimidine: Similar structure but without the nitrophenyl group.
Uniqueness
2,4-Pyrimidinediamine, 6-(1-methylethyl)-5-(4-nitrophenyl)- is unique due to the presence of both the isopropyl and nitrophenyl groups, which can impart distinct chemical and biological properties compared to other pyrimidine derivatives.
Propriétés
Numéro CAS |
634199-49-8 |
|---|---|
Formule moléculaire |
C13H15N5O2 |
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
5-(4-nitrophenyl)-6-propan-2-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H15N5O2/c1-7(2)11-10(12(14)17-13(15)16-11)8-3-5-9(6-4-8)18(19)20/h3-7H,1-2H3,(H4,14,15,16,17) |
Clé InChI |
OQZPEHHGKCEOBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


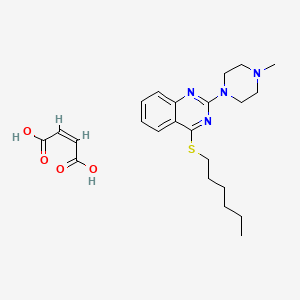
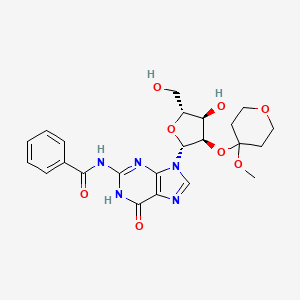
![3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915714.png)
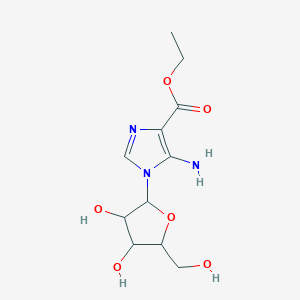
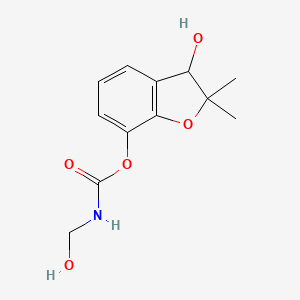
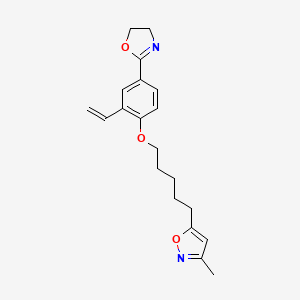
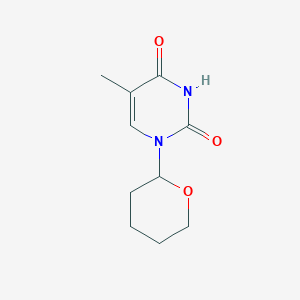
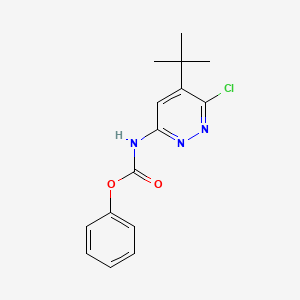

![5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12915751.png)

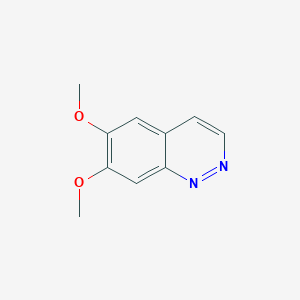
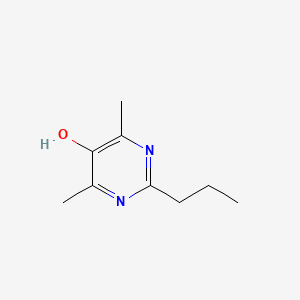
![4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12915767.png)
